![molecular formula C24H23N3O4 B2385563 3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338965-29-0](/img/structure/B2385563.png)
3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely containing a biphenyl group, a dimethoxyphenyl group, and a hydrazone group. These types of compounds are often used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic addition and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s chemical structure .Scientific Research Applications
Tyrosinase Inhibition
The compound has demonstrated potent tyrosinase inhibitory activity. Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) exhibits strong competitive inhibition against mushroom tyrosinase. Its IC50 values are 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Tyrosinase plays a crucial role in melanin synthesis, making this compound relevant for hyperpigmentation disorders.
Anti-Melanogenesis Properties
As an underlying mechanism, (1c) directly interacts with tyrosinase residues in the active site, acting as a competitive inhibitor. In cellular studies using B16F10 melanoma cells, it showed dose-dependent inhibitory effects on melanin content and intracellular tyrosinase when induced by α-MSH (melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine) . These findings suggest its potential as a therapeutic agent for hyperpigment-related conditions.
Other Biological Activities
While tyrosinase inhibition and anti-melanogenic effects are prominent, further research may explore other biological activities associated with this compound. Investigating its impact on other enzymes, cell signaling pathways, or cellular processes could reveal additional applications.
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets . For instance, if the compound targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in. The downstream effects would depend on the specific pathways and the role of the targets within these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could affect various processes such as cell growth, differentiation, or apoptosis.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme temperatures or pH levels could affect the compound’s structure and, consequently, its ability to interact with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMKBGAZRPPBJU-IGTSRSDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


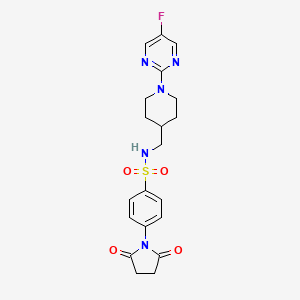
![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)
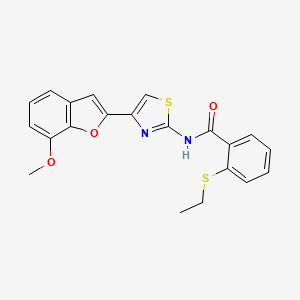
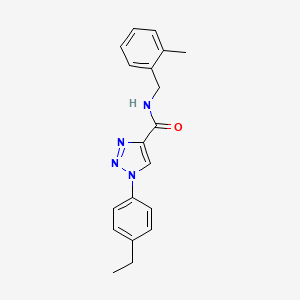
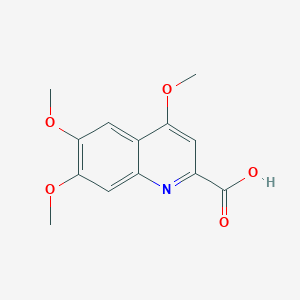
![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
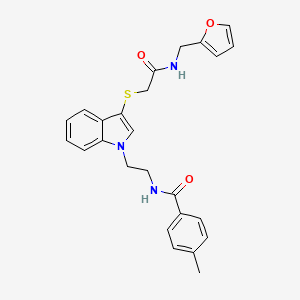
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)